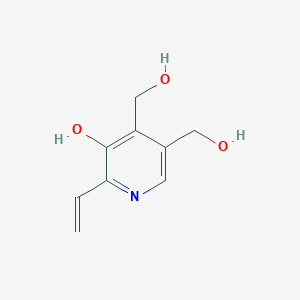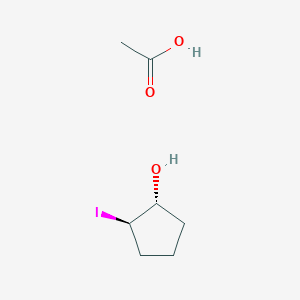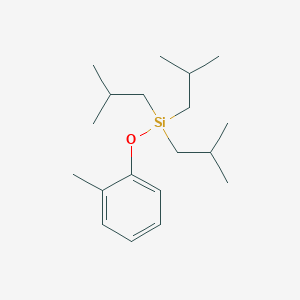
2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol is a hydroxymethylpyridine derivative with hydroxymethyl groups at positions 4 and 5, a hydroxy group at position 3, and an ethenyl group at position 2. This compound is structurally related to pyridoxine, a form of vitamin B6, and plays a significant role in various biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with appropriate reagents to introduce the ethenyl and hydroxymethyl groups. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2-substituted pyridines .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield pyridine carboxylic acids, while reduction of the ethenyl group can produce ethyl-substituted pyridines .
Aplicaciones Científicas De Investigación
2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in enzyme catalysis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to vitamin B6 metabolism.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol involves its conversion to active metabolites, such as pyridoxal phosphate. This coenzyme is essential for the synthesis of amino acids, neurotransmitters, and other biomolecules. The compound interacts with various enzymes and molecular targets, facilitating biochemical reactions and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyridoxal: Another form of vitamin B6, with an aldehyde group instead of hydroxymethyl groups.
Pyridoxamine: Contains an amino group in place of one of the hydroxymethyl groups.
Uniqueness
2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity. This structural variation allows for different applications and interactions compared to other pyridine derivatives.
Propiedades
Número CAS |
60331-43-3 |
|---|---|
Fórmula molecular |
C9H11NO3 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
2-ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C9H11NO3/c1-2-8-9(13)7(5-12)6(4-11)3-10-8/h2-3,11-13H,1,4-5H2 |
Clave InChI |
XONPRJCITMOUQY-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=NC=C(C(=C1O)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-](/img/structure/B14609530.png)




![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)








